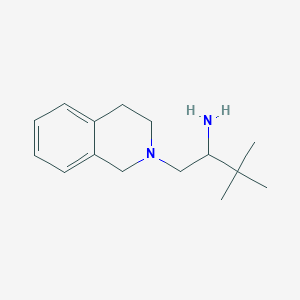

3,3-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Applications De Recherche Scientifique

Hemostatic Properties and Blood Coagulation

3,3-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine and its derivatives have been studied for their impact on blood coagulation. In research conducted by Limanskii et al. (2009), a series of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides were synthesized and tested for their hemostatic properties. The compounds demonstrated significant hemostatic activity, with certain compounds having radicals such as morpholine and 2-(3,4-dimethoxyphenyl)ethylamine, which reduced blood coagulation time by 14–16% Limanskii et al., 2009.

Antifungal Activity

Another aspect of the compound's application is its antifungal properties. Surikova et al. (2010) synthesized amides and hydrazides of 2-oxo-3-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-idene)propanoic acid and evaluated their antifungal activity against Candida albicans. Notably, the amide with a thymol radical was particularly effective, showing activity at a concentration of 125 μg/ml Surikova et al., 2010.

Synthesis of Natural Product Analogues

The compound is also significant in the synthesis of structures related to natural products. Zhu et al. (2018) detailed a process where amines such as 1,2,3,4-tetrahydroisoquinoline, through redox-neutral annulations with 2-(2-oxoethyl)malonates, lead to structures akin to natural products like crispine A and harmicine Zhu et al., 2018.

Catalytic Enantioselective Synthesis

The compound is utilized in catalytic enantioselective synthesis. Chen et al. (2013) described a one-pot multicomponent transformation process using 1,2,3,4-tetrahydroisoquinolines to form tetrahydroisoquinolines bearing a C4 stereocenter. This synthesis approach contributes to the production of complex molecules like spermidine alkaloids Chen et al., 2013.

Structural Studies and Coordination Chemistry

The compound also finds applications in structural studies and coordination chemistry. Sokol et al. (2002) synthesized and performed X-ray diffraction analysis, IR, and electronic absorption spectroscopy on 1-(cyano[benzimidazole-2-yl])methylene-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. The compound's structural insights offer valuable information for understanding molecular interactions and designing complex chemical systems Sokol et al., 2002.

Propriétés

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethylbutan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-15(2,3)14(16)11-17-9-8-12-6-4-5-7-13(12)10-17/h4-7,14H,8-11,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAAGXPJOVJPNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN1CCC2=CC=CC=C2C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2613308.png)

![Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2613311.png)

![4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline](/img/structure/B2613312.png)

![N-(3,4-dimethylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2613316.png)

![ethyl 1-(2-methylphenyl)-6-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2613318.png)

![1-[(4-Nitrophenyl)methyl]adamantane](/img/structure/B2613330.png)